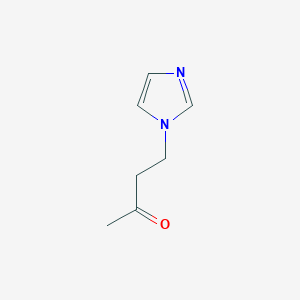

4-Imidazol-1-yl-butan-2-one

描述

Significance of the Imidazole-Butanone Structural Motif in Organic and Medicinal Chemistry

Biological Relevance of Imidazole (B134444) Ring Systems

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. neuroquantology.com This structure is a fundamental building block in numerous biologically crucial molecules, including the amino acid histidine, purines in nucleic acids, and the neurotransmitter histamine. ajrconline.org Consequently, synthetic molecules incorporating an imidazole scaffold often exhibit a wide range of pharmacological activities. neuroquantology.comajrconline.org The electron-rich nature of the ring and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow imidazole-containing compounds to bind effectively to a diverse array of enzymes and biological receptors. bohrium.comchemrxiv.orgnih.gov This versatility has led to the development of imidazole derivatives with a broad spectrum of therapeutic applications. ajrconline.orgresearchgate.net

Table 1: Investigated Biological Activities of Imidazole-Containing Compounds

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Compounds show efficacy against various bacterial and fungal strains, including resistant pathogens. ajrconline.orgwisdomlib.org | neuroquantology.comajrconline.orgajrconline.orgwisdomlib.org |

| Anticancer | Derivatives have been developed that inhibit tumor growth through mechanisms like enzyme inhibition and DNA interaction. ajrconline.orgijsrtjournal.commdpi.com | ajrconline.orgajrconline.orgijsrtjournal.commdpi.com |

| Anti-inflammatory | Imidazole-based molecules can inhibit enzymes like cyclooxygenase-2 (COX-2), which are involved in inflammatory processes. nih.gov | neuroquantology.comnih.gov |

| Antiviral | The scaffold is used in the development of agents that combat viral infections. | ajrconline.orgresearchgate.net |

| Antihypertensive | Certain derivatives are utilized in the management of cardiovascular diseases. | neuroquantology.comresearchgate.net |

| Enzyme Inhibition | The imidazole moiety is key to the activity of inhibitors for enzymes like heme oxygenase and aromatase. ajrconline.orgresearchgate.netresearchgate.net | ajrconline.orgresearchgate.netresearchgate.net |

Importance of Ketone Functionality in Bioactive Molecules

The ketone functional group, characterized by a carbonyl (C=O) group bonded to two carbon atoms, is a prevalent feature in many bioactive natural products and synthetic compounds. ebsco.comresearchgate.net The polarity of the carbonyl group is a key determinant of a ketone's chemical behavior, making it susceptible to nucleophilic addition and reduction reactions, which are fundamental transformations in both organic synthesis and metabolic processes. ebsco.com

Scope and Relevance of Academic Inquiry into 4-Imidazol-1-yl-butan-2-one and its Derivatives

Academic research into this compound and its analogues has been particularly focused on their role as enzyme inhibitors. This specific structural motif serves as a valuable starting point for the design of targeted therapeutic agents.

A primary area of investigation for this class of compounds is the inhibition of heme oxygenase (HO), particularly the inducible isozyme HO-1, which is overexpressed in various pathological conditions, including certain types of cancer. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have led to the synthesis of a variety of derivatives to optimize potency and selectivity. For example, the related compound 4-phenyl-1-(1H-imidazol-1-yl)-2-butanone (QC-65) and its derivatives have been extensively studied as HO-1 inhibitors. researchgate.netresearchgate.net Research has shown that substitutions on the phenyl ring, such as the addition of halogens, can significantly impact inhibitory activity against HO-1. researchgate.net

Table 2: Properties of this compound and Related Heme Oxygenase (HO) Inhibitors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding | Reference |

|---|---|---|---|---|

| This compound | C₇H₁₀N₂O | 138.17 | Serves as a core scaffold for more complex derivatives. | |

| 4-Phenyl-1-(1H-imidazol-1-yl)-2-butanone (QC-65) | C₁₃H₁₄N₂O | 214.27 | An inhibitor of heme oxygenase-1 (IC₅₀ = 4.06 ± 1.8 µM). | researchgate.net |

| 4-(4-Fluorophenyl)-1-imidazol-1-yl-butan-2-one | C₁₃H₁₃FN₂O | 232.26 | Identified as an effective heme oxygenase inhibitor. | researchgate.net |

| 1-(1H-Imidazol-1-yl)-4,4-diphenyl-2-butanone (QC-308) | C₁₉H₁₈N₂O | 290.36 | Exhibits ~15-fold increased potency as an HO-1 inhibitor compared to its monophenyl analogue (QC-65). | researchgate.net |

Current Research Gaps and Future Perspectives

While significant progress has been made in understanding the role of this compound derivatives as HO-1 inhibitors, research gaps remain. The full therapeutic potential of these compounds is still being explored, and their effects on other biological targets are not yet fully understood.

Future research is likely to focus on several key areas. There is a continuing quest to design and synthesize novel derivatives with enhanced potency and greater selectivity for HO-1 over the constitutive HO-2 isozyme to minimize off-target effects. researchgate.netroyalsocietypublishing.org Exploring the application of these inhibitors in a wider range of diseases where HO-1 is implicated is another promising avenue. researchgate.net Furthermore, the development of innovative and efficient synthetic strategies, such as one-pot multicomponent reactions, will be crucial for generating diverse libraries of these compounds for biological screening. rsc.orgresearchgate.net The investigation into related heterocyclic systems, such as 1,2,4-triazoles, may also provide insights for the development of new antifungal agents. nih.gov

Interdisciplinary Approaches in Compound Characterization and Application

The study of this compound and its derivatives is a prime example of modern, interdisciplinary research. researchgate.netresearchgate.net The development of these molecules from concept to potential application requires a synergistic collaboration across multiple scientific fields.

This process typically begins with synthetic organic chemistry , where chemists devise and execute routes to create the target compounds and their analogues. researchgate.netmdpi.com These compounds are then passed to medicinal chemists and pharmacologists , who evaluate their biological activity through in vitro and in vivo assays, such as enzyme inhibition studies. researchgate.netroyalsocietypublishing.org To understand the molecular basis of their activity, structural biologists employ techniques like X-ray crystallography to determine the three-dimensional structure of the compound bound to its protein target. royalsocietypublishing.org This provides invaluable insight into the specific interactions that govern binding and inhibition. royalsocietypublishing.org Concurrently, computational chemists use molecular docking and other in silico methods to predict binding affinities, rationalize SAR data, and guide the design of next-generation compounds with improved properties. researchgate.netmdpi.comnih.gov This integrated, interdisciplinary approach is fundamental to advancing the field of drug discovery and translating basic chemical research into potential therapeutic applications. wisdomlib.org

Structure

3D Structure

属性

CAS 编号 |

59543-81-6 |

|---|---|

分子式 |

C7H10N2O |

分子量 |

138.17 g/mol |

IUPAC 名称 |

4-imidazol-1-ylbutan-2-one |

InChI |

InChI=1S/C7H10N2O/c1-7(10)2-4-9-5-3-8-6-9/h3,5-6H,2,4H2,1H3 |

InChI 键 |

PWEPJVBKAXVQLX-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CCN1C=CN=C1 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Imidazol 1 Yl Butan 2 One and Analogues

Strategic Considerations in Chemical Synthesis

The efficient construction of molecules like 4-imidazol-1-yl-butan-2-one hinges on careful strategic planning, which involves dissecting the target molecule into readily available starting materials and comparing various synthetic pathways to identify the most optimal route.

Retrosynthetic Analysis of the Imidazole-Butanone Framework

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler precursors. publish.csiro.au For the this compound framework, two primary disconnections are considered. The most common approach involves disconnecting the bond between the imidazole (B134444) nitrogen and the butan-2-one chain. This leads to an imidazole precursor and a 4-substituted-butan-2-one derivative, typically a 4-halobutan-2-one. This strategy is predicated on the well-established N-alkylation of imidazoles.

A second, less common, retrosynthetic approach would involve forming the butanone chain on a pre-existing imidazole scaffold. This might involve the acylation of an organometallic imidazole derivative or other carbon-carbon bond-forming reactions.

Comparison of Established and Novel Synthetic Routes

Established routes for the synthesis of this compound and its analogues predominantly rely on the N-alkylation of imidazole. This method is straightforward and utilizes readily available starting materials. For instance, the reaction of imidazole with 1-chloro-4-(4-chlorophenyl)-2-butanone in dimethylformamide is a documented method for synthesizing an analogue. prepchem.com Another example involves the reaction of 4-methyl-1-tritylimidazole with 1-bromo-4-(4-chlorophenyl)butan-2-one, followed by deprotection. prepchem.com

Novel synthetic routes are continually being developed to improve efficiency, yield, and environmental friendliness. These can include one-pot procedures and multi-component reactions that combine several steps into a single operation, reducing waste and purification efforts. rsc.orgisca.me For example, a one-pot synthesis of 4-(imidazol-1-yl)indole derivatives has been developed, showcasing the potential for more complex structures containing the imidazole moiety. rsc.org

Key Reaction Classes in the Synthesis of this compound

The synthesis of the target compound and its analogues relies on a few fundamental reaction classes that are central to organic chemistry.

N-Alkylation of Imidazole Derivatives

The N-alkylation of imidazoles is a cornerstone of their functionalization. researchgate.netajgreenchem.com This reaction typically involves the deprotonation of the imidazole N-H with a base, followed by nucleophilic attack on an alkyl halide or other electrophilic carbon source. A variety of bases can be employed, ranging from sodium hydride to sodium hydroxide (B78521), depending on the reactivity of the electrophile and the solvent used. nih.govscribd.com Continuous flow methods for N-alkylation are also being explored to provide safer and more scalable processes. researchgate.net Metal-free N-alkylation protocols, for example using Morita-Baylis-Hillman (MBH) alcohols and acetates, offer an alternative to traditional methods. beilstein-journals.org

Table 1: Examples of N-Alkylation Reactions for Imidazole Derivatives

| Imidazole Derivative | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

| Imidazole | 1-Chloro-4-(4-chlorophenyl)-2-butanone | - | Dimethylformamide | 1-[4-(4-chlorophenyl)butan-2-on-1-yl]imidazole | - | prepchem.com |

| 4-Methyl-1-tritylimidazole | 1-Bromo-4-(4-chlorophenyl)butan-2-one | - | Acetonitrile | 4-(4-chlorophenyl)-1-(5-methylimidazol-1-yl)butan-2-one | 70 | prepchem.com |

| Imidazole | 1,4-Dibromobutane | NaOH | DMSO | 1,4-bis(1H-imidazol-1-yl)butane | 78 | nih.gov |

| Imidazole | p-Toluenesulfonylhydrazones | Cu(acac)2 | Toluene | N-alkylated imidazoles | 50-80 | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Construction of the Butan-2-one Chain

The butan-2-one side chain is often pre-formed in the alkylating agent. The synthesis of these 4-arylbutan-2-ones can be achieved through various methods. One such approach is a one-step alkylation-cleavage reaction starting from pentane-2,4-dione and a suitably substituted benzyl (B1604629) bromide. researchgate.net This method provides access to a range of 4-arylbutan-2-ones that serve as key starting materials for the synthesis of imidazole-based inhibitors. researchgate.net

Multi-component Reactions for Imidazole-Butanone Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. wikipedia.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are widely applied to the synthesis of substituted imidazoles. isca.mepreprints.orgorganic-chemistry.org For example, a four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can produce 1,2,4-trisubstituted imidazoles in good yields. organic-chemistry.org These strategies could potentially be adapted for the synthesis of the target framework.

Catalytic Approaches in Butanone Synthesis

Catalysis provides a powerful platform for the synthesis of this compound, primarily through the formation of the N-C bond between the imidazole ring and the butanone sidechain. A common strategy involves the N-alkylation of imidazole with a suitable 4-carbon electrophile, such as 4-chloro- or 4-bromo-butan-2-one. Both transition metal and organocatalytic approaches have been explored to facilitate this and related transformations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is instrumental in forming C-N bonds, which is central to the synthesis of N-substituted imidazoles. Copper- and palladium-based systems are the most prominent for these transformations.

Copper-Catalyzed N-Alkylation and N-Arylation: Copper-catalyzed cross-coupling reactions, often variants of the Ullmann condensation, are highly effective for the N-arylation and N-alkylation of imidazoles. organic-chemistry.orgacs.org For the synthesis of this compound, this typically involves the reaction of imidazole with a 4-halobutan-2-one. While this reaction can proceed simply with a base, copper catalysis can improve yields and allow for milder reaction conditions, which is particularly useful when dealing with thermally sensitive functional groups. acs.orgorganic-chemistry.org Research has demonstrated that Cu(I) salts, such as CuI or CuBr, often in the presence of a ligand and a base, can efficiently catalyze the coupling of various azoles with aryl and alkyl halides. organic-chemistry.orgacs.org Ligands like diamines or β-ketones can accelerate the reaction and improve functional group tolerance. organic-chemistry.orgacs.org Although a direct copper-catalyzed synthesis of the title compound is not extensively detailed, the general applicability of these methods is well-established for a wide range of substrates. organic-chemistry.orgnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their versatility in C-C and C-N bond formation. While often used for C-H activation or cross-coupling on the imidazole ring itself, palladium-catalyzed methodologies can also be employed to construct the entire imidazole system in a modular fashion. nih.govrsc.org For instance, a tandem catalytic cycle involving the carbonylation of aryl halides with imines can generate polysubstituted imidazoles in a single operation. nih.govsemanticscholar.org This approach allows for the independent variation of all substituents on the imidazole core, providing a flexible route to complex analogues. nih.gov Another strategy involves a sequential Heck reaction and oxidative amination to build fused imidazole systems. rsc.org While these methods are more complex than direct N-alkylation, they offer powerful tools for creating diverse libraries of imidazole-containing compounds. acs.org

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reaction Type |

|---|---|---|---|---|---|---|

| CuI (5-10 mol%) | Diamine | K₂CO₃ / Cs₂CO₃ | DMF / Dioxane | 110-120 | 75-95 | N-Arylation |

| CuBr (5 mol%) | Pyridin-2-yl β-ketone | Cs₂CO₃ | DMSO | 60-80 | 80-95 | N-Arylation |

| Pd(OAc)₂ / Pd(dba)₂ | Phosphine (e.g., Xantphos) | Cs₂CO₃ | Toluene / Dioxane | 100-110 | 60-85 | C-H Arylation |

| Pd(PtBu₃)₂ | None | None (CO pressure) | Toluene | 80 | 65-88 | Multicomponent Synthesis |

Organocatalysis and Biocatalytic Strategies

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for many organic transformations. cardiff.ac.uk In the context of butanone synthesis, chiral secondary amines like proline can catalyze reactions via enamine or iminium ion intermediates. maynoothuniversity.ie This allows for asymmetric α-functionalization of ketones, providing a route to chiral analogues of this compound. mdpi.com Imidazole itself can act as a mild, basic organocatalyst for various multicomponent reactions, facilitating Knoevenagel condensations and Michael additions to assemble complex molecular scaffolds. nih.gov For instance, imidazolidine-4-thiones, which can be formed under prebiotic conditions, have been shown to catalyze the α-alkylation of aldehydes, demonstrating the potential of simple organic molecules to facilitate key bond-forming reactions. uni-muenchen.de

Biocatalytic Strategies: Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions. acs.org For the synthesis of chiral analogues, particularly the chiral alcohol derived from the reduction of this compound, enzymes are ideal catalysts. Alcohol dehydrogenases (ADHs) are capable of reducing prochiral ketones to optically active secondary alcohols with exceptional enantiomeric excess (ee). mdpi.comnih.gov The reduction of the ketone moiety in this compound yields the valuable chiral building block (S)- or (R)-4-(1H-imidazol-1-yl)butan-2-ol, depending on the specific enzyme used. osti.govuniovi.es This transformation is often coupled with a cofactor regeneration system, for example, using a sacrificial alcohol like 2-propanol, to ensure catalytic turnover. nih.gov The high chemo-, regio-, and stereoselectivity of biocatalytic reductions make them highly attractive for pharmaceutical synthesis. illinois.edu

| Enzyme (Source) | Substrate Type | Cofactor System | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| ADH-A (Rhodococcus ruber) | Aryl/Alkyl Ketones | NADH/iPrOH | >95 | >99 | (S) |

| LbADH (Lactobacillus brevis) | Aryl/Alkyl Ketones | NADH/Glucose-GDH | >99 | >99 | (R) |

| RasADH (Ralstonia sp.) | Trifluoromethyl Ketones | NADPH/iPrOH | >90 | >99 | (R) |

| P. pseudoalcaligenes | Sitagliptin Precursor Ketone | Whole Cell/Glucose | >99.5 | >99.9 | (S) |

Control of Stereochemistry in Chiral Analogues

While this compound is achiral, its derivatives and analogues often contain one or more stereocenters. The precise control of stereochemistry is paramount in pharmaceutical chemistry, as different stereoisomers can exhibit vastly different biological activities.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create a specific stereoisomer of a chiral product. This is typically achieved using chiral catalysts, auxiliaries, or reagents.

Asymmetric Hydrogenation: A primary method for producing chiral alcohols is the asymmetric hydrogenation of ketones or the hydrogenation of prochiral olefins. Transition metal complexes featuring chiral ligands are highly effective for this purpose. Catalysts based on ruthenium, rhodium, and iridium have been extensively developed for the hydrogenation of ketones and imines, achieving high enantioselectivity. ajchem-b.comnih.gov For example, a chiral Ru(II) complex with an N-sulfonylated diamine ligand can efficiently catalyze the transfer hydrogenation of ketones from 2-propanol. ajchem-b.com Similarly, iridium catalysts with chiral N,P-ligands have been developed for the stereoselective double hydrogenation of conjugated enones, allowing for the creation of two contiguous stereocenters in a single step with excellent control. acs.org

Organocatalytic Asymmetric Reactions: As mentioned previously, organocatalysis provides a metal-free pathway to chiral molecules. The conjugate addition of ketones to electrophiles like maleimides, catalyzed by chiral primary amine-salicylamides, can produce succinimide (B58015) derivatives with high enantioselectivity. mdpi.com Such strategies could be adapted to synthesize substituted butanone frameworks. Enamine catalysis, using chiral secondary amines, can facilitate the asymmetric α-alkylation of ketones, introducing a stereocenter adjacent to the carbonyl group. cardiff.ac.uk

Diastereoselective and Enantioselective Approaches

Many advanced synthetic routes generate products with multiple stereocenters, requiring both enantioselectivity (control of the absolute configuration of each center) and diastereoselectivity (control of the relative configuration between centers).

Substrate and Catalyst Control: The diastereoselective synthesis of β-amino ketones via the Mannich reaction is a classic method for generating 1,3-amino alcohol precursors. researchgate.net By using chiral catalysts, such as ionic liquids derived from camphorsulfonate, this reaction can be rendered both diastereoselective and enantioselective. researchgate.net Similarly, the reduction of an α-substituted ketone, such as 4-imidazolyl-3-substituted-butan-2-one, would require diastereoselective reduction to control the relative stereochemistry of the resulting hydroxyl and substituent groups. The choice of reducing agent and catalyst is critical in dictating the stereochemical outcome, often governed by steric hindrance as predicted by Felkin-Anh or Cram models.

Tandem and Cascade Reactions: Complex chiral molecules can be assembled efficiently through cascade reactions where multiple bonds and stereocenters are formed in a single pot. For example, an organocatalytic cascade involving an enamine-iminium activation sequence can lead to products with multiple contiguous stereocenters. maynoothuniversity.ie The stereoselective hydrogenation of an imidazolyl-substituted butenone with a catalyst like an Ir-N,P complex is a prime example of a reaction where both a C=C and C=O bond are reduced, with the potential to form four possible stereoisomers. acs.org The catalyst's chiral environment dictates the facial selectivity of hydride attack at both the alkene and the ketone, leading to a single desired diastereomer with high enantiopurity.

| Reaction Type | Catalyst/Ligand System | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference Concept |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir-N,P Complex | Conjugated Enones | up to 99:1 | up to 99 | acs.org |

| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | Aryl Ketones | N/A | up to 99 | ajchem-b.com |

| Mannich Reaction | [BCMIM][Cl] (Ionic Liquid) | Ketone + Aldehyde + Amine | Excellent | N/A (Diastereoselective) | researchgate.net |

| Conjugate Addition | Chiral Primary Amine-Salicylamide | Ketone + Maleimide | N/A | up to 99 | mdpi.com |

| Pictet-Spengler Reaction | Chiral Phosphoric Acid | Tryptamine + Aldehyde | N/A | up to 98 | rsc.org |

Optimization of Reaction Conditions and Process Development

Moving a synthetic protocol from a laboratory-scale discovery to a large-scale industrial process requires rigorous optimization of reaction conditions to ensure efficiency, safety, scalability, and cost-effectiveness. Key parameters include the choice of catalyst, solvent, base, temperature, and reactant concentration.

For the synthesis of imidazole derivatives, such as by the condensation of α-haloketones with amidines, a common route to the imidazole core, process optimization has been shown to have a dramatic impact on outcomes. acs.org Initial attempts using anhydrous conditions often result in low yields. acs.org A critical finding was that mixed aqueous-organic solvent systems can significantly improve results. The use of an aqueous base like potassium bicarbonate in a solvent such as tetrahydrofuran (B95107) (THF) can lead to excellent yields and high purity, often precluding the need for column chromatography. acs.orgorgsyn.org

| Entry | Catalyst/Reagent | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | HBr (10 mol%) | NH₄OAc | MeOH/DMSO | 85 °C | 16h | 69 |

| 2 | HBr (5 mol%) | NH₄OAc | MeOH/DMSO | 85 °C | 24h | 75 |

| 3 | None | NH₄OAc | MeOH/DMSO | 85 °C | 24h | 0 |

| 4 | None | K₂CO₃ | THF (anhydrous) | Reflux | 12h | <20 |

| 5 | None | KHCO₃ | THF/H₂O | Reflux | 2h | 91 |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative solvents, solvent-free conditions, and efficient catalytic systems.

Solvent-Free and Alternative Solvent Systems: Traditional N-alkylation reactions often employ polar aprotic solvents like dimethylformamide (DMF), which are effective but pose significant environmental and health concerns. Modern approaches seek to eliminate or replace these solvents.

Solvent-Free Synthesis: A highly effective green method for the N-alkylation of imidazole is performing the reaction under solvent-free conditions. tandfonline.comtandfonline.comresearchgate.netajgreenchem.comasianpubs.org This approach, often facilitated by Phase Transfer Catalysis (PTC), not only reduces solvent waste but can also lead to higher yields and easier product isolation. tandfonline.comtandfonline.comresearchgate.net For instance, the reaction of imidazole with an alkyl halide can be conducted using a solid base like potassium hydroxide (KOH) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) without any organic solvent. tandfonline.com

Water as a Solvent: A sustainable route for the N-1 alkylation of imidazole derivatives has been developed using an alkaline water-SDS (sodium dodecyl sulfate) system. researchgate.net The surfactant helps to overcome the solubility issues of organic substrates in water, enhancing the reaction rate and allowing for high yields in shorter times. For less reactive alkyl halides, moderate heating (55–60 °C) may be required. researchgate.net

Bio-based Solvents: Cyrene, a solvent derived from biomass, is emerging as a green substitute for polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and DMF in N-alkylation reactions. mdpi.com Its efficacy has been demonstrated in Menschutkin reactions, such as the alkylation of imidazole with 1-bromodecane, suggesting its potential applicability for synthesizing this compound. mdpi.com

Catalysis: Catalysts are crucial for enhancing reaction rates, improving selectivity, and enabling reactions under milder, more energy-efficient conditions.

Phase Transfer Catalysis (PTC): PTC is a powerful technique for the N-alkylation of imidazoles, particularly under solvent-free or biphasic conditions. tandfonline.comtandfonline.comresearchgate.netthieme-connect.com The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the imidazole anion from the solid or aqueous phase to the organic phase (or molten reactant phase), where it reacts with the alkylating agent. This method effectively minimizes the common side reaction of quaternization, where the already-alkylated imidazole product reacts further. tandfonline.com Using a strong base like potassium tert-butoxide at low temperatures can further enhance selectivity for the desired mono-alkylated product. tandfonline.com

The table below summarizes various green synthetic approaches for N-alkylation of imidazoles, which are applicable to the synthesis of this compound.

Table 1: Green Synthetic Approaches for N-Alkylation of Imidazole

| Methodology | Solvent/Conditions | Catalyst | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Solid-Liquid PTC | Solvent-Free | Tetrabutylammonium Bromide (TBAB) | High yields, avoids quaternization, no organic solvent. | tandfonline.com, tandfonline.com, researchgate.net |

| Aqueous Micellar | Water-SDS | None | Sustainable solvent, enhanced reaction rates, simple work-up. | researchgate.net |

| Bio-based Solvent | Cyrene | None | Biodegradable and non-toxic alternative to DMF and NMP. | mdpi.com |

| Solvent-Free Hydrolysis | Solvent-Free (Alkylation), Water (Hydrolysis) | None | Avoids hazardous solvents in the alkylation step. | ajgreenchem.com |

Scale-Up Considerations for Research Purposes

Transitioning the synthesis of this compound from a small-scale laboratory procedure to the production of larger quantities for extensive research presents several challenges. Careful planning is required to ensure safety, consistency, and cost-effectiveness.

Control of Reaction Parameters:

Temperature Management: The N-alkylation of imidazole is often exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and control the formation of byproducts. The use of jacketed reactors and controlled addition rates of reagents is standard practice. Low temperatures (0-25 °C) are often required to minimize the formation of undesired imidazolium (B1220033) salts. tandfonline.com

Reagent Stoichiometry and Addition: The ratio of imidazole to the alkylating agent and the base is crucial. An excess of base is often used to drive the reaction to completion and suppress quaternization by ensuring the imidazole remains deprotonated. tandfonline.com On a larger scale, the controlled, portion-wise addition of the alkylating agent to the imidazole-base mixture is necessary to manage the reaction exotherm and maintain selectivity. prepchem.com

Minimizing Side Reactions: The primary side reaction in this synthesis is the quaternization of the product, this compound, by another molecule of the alkylating agent. The N-alkylated imidazole product is often more nucleophilic than imidazole itself, making it susceptible to further alkylation. tandfonline.com Strategies to mitigate this include:

Using a slight excess of a strong base. tandfonline.com

Maintaining low reaction temperatures. tandfonline.com

Careful control over the stoichiometry of the alkylating agent.

Purification and Isolation: Isolating the pure product from the reaction mixture can be challenging on a larger scale.

Work-up Procedure: A typical work-up involves quenching the reaction, followed by extraction. For instance, after reacting imidazole with 1-chloro-4-(4-chlorophenyl)-2-butanone, the resulting solution was poured into a large volume of water to precipitate the product. prepchem.com Adjusting the pH is often necessary to ensure the product is in its neutral form for extraction into an organic solvent. prepchem.com

Chromatography: While silica (B1680970) gel chromatography is effective for purification at the lab scale, it can be costly and time-consuming for multi-gram or kilogram quantities. prepchem.comprepchem.com Developing alternative purification methods, such as recrystallization or distillation (if the product is thermally stable), is a key consideration for scale-up. The hydrochloride salt of an analogue has been successfully purified by recrystallization from a methanol/ethyl acetate mixture. prepchem.com

Table 2: Key Considerations for Scale-Up Synthesis

| Parameter | Challenge | Mitigation Strategy | Reference(s) |

|---|---|---|---|

| Temperature Control | Exothermic reaction can lead to byproducts and safety hazards. | Use of jacketed reactors, controlled addition of reagents, maintaining low temperatures. | tandfonline.com |

| Side Reactions | Quaternization of the product reduces yield and purity. | Use excess base, maintain low temperatures, control stoichiometry. | tandfonline.com |

| Reagent Handling | Large quantities of reagents require careful handling and addition. | Portion-wise or dropwise addition of the alkylating agent. | prepchem.com |

| Product Isolation | Extraction and purification can be inefficient at a large scale. | Optimize pH adjustment and extraction protocols; develop non-chromatographic purification methods like recrystallization or distillation. | prepchem.com, prepchem.com |

| Solvent Use | Large volumes of hazardous solvents increase cost and environmental impact. | Employ solvent-free methods or switch to greener, recyclable solvents where possible. | ajgreenchem.com, asianpubs.org |

Comprehensive Spectroscopic and Diffraction Based Characterization

Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. For 4-Imidazol-1-yl-butan-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and confirm the molecule's connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule.

Imidazole (B134444) Ring Protons : The three protons on the imidazole ring are expected to appear as distinct signals in the downfield region (δ 7.0–8.0 ppm), characteristic of aromatic heterocyclic protons. The proton at the C2 position (H-2') would likely be the most downfield, appearing as a singlet. The protons at the C4' and C5' positions would appear as two separate signals, likely singlets or very narrowly split doublets. acs.org

Methylene (B1212753) Protons (H-4 and H-3) : The two methylene groups in the butane (B89635) chain are diastereotopic and adjacent, forming a coupled system. The protons on C4, being attached to the nitrogen of the imidazole ring, are expected to resonate at approximately δ 4.2–4.4 ppm as a triplet. The protons on C3, adjacent to the carbonyl group, are predicted to appear further upfield at around δ 2.9–3.1 ppm, also as a triplet, due to coupling with the H-4 protons.

Methyl Protons (H-1) : The terminal methyl group (H-1) is adjacent to the carbonyl group and is expected to produce a sharp singlet at approximately δ 2.2 ppm. chegg.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2' (Im-CH) | ~7.8 | Singlet | 1H |

| H-5' (Im-CH) | ~7.2 | Singlet | 1H |

| H-4' (Im-CH) | ~7.0 | Singlet | 1H |

| H-4 (-CH₂-N) | ~4.3 | Triplet | 2H |

| H-3 (-CH₂-C=O) | ~3.0 | Triplet | 2H |

| H-1 (CH₃) | ~2.2 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum is predicted to show seven signals, corresponding to the seven chemically non-equivalent carbon atoms in the molecule.

Carbonyl Carbon (C-2) : The ketone carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of δ 205–210 ppm.

Imidazole Ring Carbons : The three carbons of the imidazole ring are predicted to appear in the aromatic region. C-2' is expected around δ 138 ppm, C-4' around δ 129 ppm, and C-5' around δ 120 ppm. acs.orgacs.org

Aliphatic Carbons (C-1, C-3, C-4) : The aliphatic carbons will resonate in the upfield region. The methylene carbon attached to the imidazole nitrogen (C-4) is expected around δ 48–50 ppm. The methylene carbon adjacent to the ketone (C-3) would likely appear at δ 42–45 ppm. The methyl carbon (C-1) is predicted to be the most upfield, at approximately δ 29–31 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~207.0 |

| C-2' (Im-CH) | ~138.0 |

| C-4' (Im-CH) | ~129.0 |

| C-5' (Im-CH) | ~120.0 |

| C-4 (-CH₂-N) | ~49.0 |

| C-3 (-CH₂-C=O) | ~43.0 |

| C-1 (CH₃) | ~30.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments from 1D NMR, a suite of 2D experiments would be essential. biorxiv.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. A key cross-peak would be observed between the signals of the H-3 and H-4 methylene protons, confirming their connectivity in the butane chain.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons. It would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-1 with C-1, H-3 with C-3, H-4 with C-4, and the imidazole protons with their respective carbons). acs.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular structure. Key correlations would be expected between:

The methyl protons (H-1) and the carbonyl carbon (C-2) and the adjacent methylene carbon (C-3).

The methylene protons (H-3) and the carbonyl carbon (C-2), the methyl carbon (C-1), and the other methylene carbon (C-4).

The methylene protons (H-4) and the imidazole carbons (C-5' and C-2'), confirming the attachment of the butyl chain to the N-1 position of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows through-space proximity of protons. For a small, flexible molecule like this, NOESY would show correlations between adjacent protons (e.g., H-3 and H-4), corroborating the COSY data.

Mass Spectrometric Identification and Fragmentation Pathways

Mass spectrometry provides the molecular weight and formula of a compound and offers structural clues through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise mass of a molecule with high accuracy, which allows for the calculation of its elemental formula. The molecular formula for this compound is C₇H₁₀N₂O. a2bchem.comguidechem.com HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. jst.go.jpacs.org

Molecular Formula : C₇H₁₀N₂O

Calculated Monoisotopic Mass of [M+H]⁺ : 139.0866 Da

The experimental measurement of a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves isolating the parent ion (in this case, m/z 139.0866) and inducing fragmentation to produce a characteristic pattern of daughter ions. This fragmentation pattern helps to confirm the molecular structure. aip.org

The predicted fragmentation of this compound would likely proceed via several key pathways:

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of a methyl radical (•CH₃) or an imidazolylethyl radical.

Cleavage of the Imidazole Moiety : The bond between the butane chain and the imidazole ring could cleave, leading to characteristic imidazole-containing fragments.

McLafferty Rearrangement : Although less likely given the chain length, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could occur.

Table 3: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of this compound

| Predicted m/z | Proposed Fragment Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 124.0631 | [C₆H₈N₂O]⁺ | Loss of methyl radical (•CH₃) from [M+H]⁺ |

| 95.0604 | [C₅H₇N₂]⁺ | Cleavage of C-C bond, forming protonated vinylimidazole |

| 81.0447 | [C₄H₅N₂]⁺ | Protonated imidazole with an attached methylene group |

| 72.0498 | [C₃H₆NO]⁺ | Cleavage of the C3-C4 bond |

| 68.0502 | [C₃H₄N₂]⁺ | Protonated imidazole ring |

| 43.0182 | [C₂H₃O]⁺ | Acetyl cation, resulting from cleavage at the C2-C3 bond |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the key functional groups are the imidazole ring, a ketone (C=O), and aliphatic C-H bonds.

While a specific experimental spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on data from analogous compounds. For instance, studies on similar imidazole-ketone structures, such as 2-(1H-Imidazol-1-yl)-1-phenylethanone, show characteristic peaks for the carbonyl group (C=O) stretch, aromatic and aliphatic C-H stretches, and imidazole ring vibrations. acs.org A study on 4-(imidazol-1-yl)phenol (B155665) also provides detailed vibrational data for the imidazole moiety. nih.gov

The principal vibrational modes for this compound are expected in the following regions:

C-H Stretching: Aliphatic C-H stretching vibrations from the butane chain are typically observed in the 2850-3000 cm⁻¹ region. The C-H stretching of the imidazole ring is expected to appear at higher wavenumbers, generally between 3000-3150 cm⁻¹. acs.org

C=O Stretching: The most prominent and easily identifiable peak in the spectrum is due to the carbonyl (ketone) group. For a saturated aliphatic ketone, this strong absorption band is anticipated around 1715 cm⁻¹.

C=N and C=C Stretching: The imidazole ring contains both C=N and C=C bonds, and their stretching vibrations typically appear in the 1500-1650 cm⁻¹ region. These bands can sometimes overlap. acs.org

C-N Stretching: The stretching vibration of the C-N bond connecting the butane chain to the imidazole ring is expected in the 1350-1450 cm⁻¹ range.

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Imidazole Ring | ~3100 - 3150 | Medium-Weak |

| C-H Stretch | Aliphatic (Butane) | ~2850 - 3000 | Medium |

| C=O Stretch | Ketone | ~1715 | Strong |

| C=N / C=C Stretch | Imidazole Ring | ~1500 - 1650 | Medium-Variable |

| C-H Bend | Aliphatic (CH₂, CH₃) | ~1375 - 1465 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups like C=O, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds within the imidazole ring.

In the context of this compound, Raman spectroscopy would be valuable for confirming the structure of the imidazole ring. Analysis of related imidazole compounds has shown that specific Raman bands can be used to identify tautomeric forms and protonation states of the ring. mdpi.com The C-N and N-H stretching modes of the imidazole ring are also observable in Raman spectra. dntb.gov.ua The symmetric vibrations of the carbon backbone are typically more Raman-active than IR-active. The carbonyl (C=O) stretch, although also present, is generally weaker in Raman spectra compared to its intense absorption in FT-IR.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Imidazole Ring & Aliphatic | ~2850 - 3150 | Strong |

| C=O Stretch | Ketone | ~1715 | Weak-Medium |

| Ring Breathing/Stretching | Imidazole Ring (C=C, C=N) | ~1200 - 1600 | Strong |

| C-N Stretch | Imidazole-Alkyl | ~1350 - 1450 | Medium |

Electronic Structure Analysis via Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from a lower energy occupied molecular orbital (HOMO) to a higher energy unoccupied molecular orbital (LUMO). jst.go.jp

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These higher-energy transitions occur within the imidazole ring, which is a conjugated π-system. Imidazole itself shows a characteristic absorption peak around 209 nm. mdpi.com The substitution on the ring in this compound may cause a slight bathochromic (red) shift of this peak.

n → π* Transitions: This lower-energy transition involves the promotion of a non-bonding electron (from the lone pair of the oxygen atom in the ketone group) to an anti-bonding π* orbital. For simple aliphatic ketones, this transition results in a weak absorption band in the region of 270-300 nm.

Therefore, the UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or methanol) would likely exhibit a strong absorption band below 220 nm corresponding to the π → π* transition of the imidazole ring, and a much weaker band around 280 nm for the n → π* transition of the ketone.

Solid-State Structural Determination by X-ray Diffraction

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

While the crystal structure for this compound is not publicly available, data from the closely related compound, 1-(1H-imidazol-1-yl)-4,4-diphenyl-2-butanone, has been determined (PDB ID: 3TGM). rcsb.org This structure reveals how the imidazole and butanone moieties are oriented relative to each other and how the molecule packs in the solid state. A similar analysis of this compound would provide unambiguous proof of its structure and reveal its preferred conformation in the solid state, including the planarity of the imidazole ring and the torsion angles of the flexible butane chain.

Table 3: Illustrative Data Obtainable from Single Crystal XRD (Hypothetical)

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry group of the crystal lattice | Monoclinic |

| Space Group | The specific symmetry of the unit cell | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=7.4, b=7.2, c=16.5; β=90.5° iucr.org |

| Bond Length (C=O) | The distance between C and O in the ketone | ~1.21 Å |

| Bond Angle (C-CO-C) | The angle around the ketone carbon | ~116° |

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a fine powder). The technique generates a diffraction pattern that is characteristic of the material's crystalline phase(s). It is a rapid and powerful tool for identifying a compound by comparing its experimental pattern to a database of known patterns. atamanchemicals.com

For the synthesis of this compound, PXRD would be a crucial quality control step. It can confirm the identity of the synthesized product by matching its diffraction pattern to a calculated or previously recorded standard. Furthermore, PXRD can be used to assess the purity of the sample, as the presence of crystalline impurities would result in additional peaks in the diffractogram. Each crystalline solid produces a unique PXRD pattern defined by the positions (in degrees 2θ) and relative intensities of the diffraction peaks.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-(1H-Imidazol-1-yl)-1-phenylethanone |

| 4-(Imidazol-1-yl)phenol |

| 1-(1H-Imidazol-1-yl)-4,4-diphenyl-2-butanone |

Computational and Quantum Chemical Investigations

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding a molecule's properties lies in the calculation of its electronic structure and stable three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction.

DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d) or higher, are used to optimize the molecular geometry, finding the most stable conformation (lowest energy state). uni-muenchen.de These calculations yield crucial data, including bond lengths, bond angles, and dihedral angles, which define the molecule's 3D structure. For instance, in studies of various imidazole (B134444) derivatives, DFT has been successfully used to optimize geometries and calculate thermodynamic parameters. orientjchem.org The optimization process for a molecule like 4-Imidazol-1-yl-butan-2-one would determine the spatial relationship between the imidazole ring and the butanone side chain.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole Derivative (Calculated via DFT) (Note: This table presents hypothetical yet realistic data for illustrative purposes, based on typical values for similar structures.)

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.38 |

| C2-N3 | 1.32 |

| N3-C4 | 1.36 |

| C4-C5 | 1.35 |

| C5-N1 | 1.37 |

| N1-C(alkyl) | 1.47 |

| C=O (ketone) | 1.22 |

| **Bond Angles (°) ** | |

| C5-N1-C2 | 108.5 |

| N1-C2-N3 | 110.0 |

| C2-N3-C4 | 107.5 |

| N3-C4-C5 | 109.0 |

| C4-C5-N1 | 105.0 |

| Dihedral Angles (°) | |

| C5-N1-C(alkyl)-C | 178.5 |

While DFT is highly popular, other methods also provide valuable information.

Ab Initio Methods: These methods, Latin for "from the beginning," use the principles of quantum mechanics without experimental data. The Hartree-Fock (HF) model is a fundamental ab initio method. nih.gov While computationally more demanding than DFT for similar accuracy, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) can offer higher accuracy for electron correlation effects. Ab initio methods have been used to study the decomposition pathways of imidazole-based ionic liquids. chemrxiv.org

Semi-Empirical Methods: These methods simplify calculations by incorporating some experimental parameters (parameterization). They are much faster than DFT or ab initio methods, making them suitable for very large molecules, though they are generally less accurate.

Analysis of Reactivity and Interaction Potentials

Once the electronic structure is determined, various analyses can predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy (EHOMO) indicates a greater ability to donate electrons. In imidazole derivatives, the HOMO is often localized on the imidazole ring, indicating its electron-rich nature. orientjchem.orgresearchgate.net

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy (ELUMO) suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. Studies on imidazole derivatives have shown that this gap can be tuned by adding different functional groups. researchgate.netscirp.org

Table 2: Representative FMO Properties for an Imidazole Derivative (eV) (Note: Data is illustrative, based on published values for similar compounds.) orientjchem.orgirjweb.comscirp.org

| Parameter | Energy (eV) |

| EHOMO | -5.61 |

| ELUMO | -1.74 |

| Energy Gap (ΔE) | 3.87 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting sites of electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These are susceptible to electrophilic attack and represent nucleophilic centers. In imidazole, the nitrogen atom not bonded to a hydrogen or alkyl group (N3 in the parent ring) typically shows a region of high electron density and is the most basic site. uni-muenchen.deorientjchem.orgvaia.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack and represent electrophilic centers. The hydrogen atoms on the imidazole ring are often seen as positive regions. vaia.comchegg.com

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show a negative potential (red) around the sp2-hybridized nitrogen of the imidazole ring and the oxygen atom of the ketone group, identifying them as primary sites for protonation or interaction with electrophiles.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap: η = (ELUMO - EHOMO)/2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = χ² / (2η). This index is useful for classifying molecules as strong or marginal electrophiles. scirp.orgmdpi.com

These descriptors are widely used in fields like corrosion inhibition to predict the interaction strength between an organic molecule and a metal surface. mdpi.comresearchgate.net

Table 3: Representative Conceptual DFT Reactivity Descriptors for an Imidazole Derivative (Note: Values are calculated based on the FMO energies in Table 2 for illustrative purposes.) irjweb.comscirp.org

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 1.935 |

| Global Softness (S) | 0.517 |

| Electrophilicity Index (ω) | 3.49 |

Conformational Landscape and Energetic Profiling

A comprehensive understanding of a molecule's conformational landscape is crucial for predicting its physical and chemical properties. This is typically achieved through a combination of potential energy surface scans and molecular dynamics simulations.

Potential Energy Surface Scans and Conformational Isomers

Potential Energy Surface (PES) scans are a standard computational method used to explore the conformational space of a molecule. This involves systematically changing specific dihedral angles and calculating the molecule's energy at each point, while optimizing the rest of the geometry. For this compound, key dihedral angles along the flexible butyl chain would be scanned to identify low-energy conformations (conformational isomers) and the energy barriers between them.

Despite the utility of this method, specific studies detailing the PES scans and resulting conformational isomers for this compound have not been identified in the reviewed literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic picture of its conformational flexibility in different environments (e.g., in a solvent). MD simulations on related imidazole-containing compounds have been used to validate docking results and understand how these molecules interact with biological targets. googleapis.com

However, dedicated molecular dynamics simulations focusing on the dynamic behavior of this compound are not available in published research.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters such as NMR chemical shifts, and vibrational frequencies (IR and Raman). These theoretical predictions can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra. For instance, studies on related benzimidazole (B57391) derivatives have shown good agreement between calculated and experimental spectroscopic data using the B3LYP functional.

A direct comparison of predicted and experimental spectroscopic data for this compound is not present in the current body of scientific literature.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods are frequently employed to predict the NLO properties of novel molecules. This typically involves calculating the first and second hyperpolarizabilities. Research on other imidazole-based compounds has indicated that the imidazole moiety can contribute to significant NLO responses, particularly when part of a larger conjugated system.

However, specific computational studies on the non-linear optical properties of this compound have not been found.

Reactivity and Reaction Dynamics of 4 Imidazol 1 Yl Butan 2 One

Chemical Reactivity Profiles of the Ketone and Imidazole (B134444) Moieties

The reactivity of 4-Imidazol-1-yl-butan-2-one is a composite of the individual reactivities of its ketone and imidazole components. The electronic properties of one group can influence the reactivity of the other, leading to a nuanced chemical profile.

Nucleophilic and Electrophilic Reactions at the Carbonyl Center

The carbonyl group of the butan-2-one moiety is a primary site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to reaction with a variety of nucleophiles. Common reactions include:

Nucleophilic Addition: Grignard reagents and other organometallic compounds can add to the carbonyl group. conicet.gov.ar For instance, reaction with organometallic reagents can lead to the formation of tertiary alcohols.

Reduction: The ketone can be reduced to a secondary alcohol, 4-(1H-imidazol-1-yl)butan-2-ol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com

Formation of Imines and Enamines: Reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively.

The imidazole ring, being electron-rich, can influence the electrophilicity of the carbonyl carbon, though this effect is transmitted through a three-atom chain.

Aromatic Reactivity of the Imidazole Ring

The imidazole ring is an aromatic heterocycle susceptible to both electrophilic and nucleophilic attack, although the latter typically requires activation. thieme-connect.de

Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. The position of substitution (C2, C4, or C5) is influenced by the reaction conditions and the nature of the substituent already present. The butan-2-one side chain can direct incoming electrophiles. vulcanchem.com

N-Alkylation: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated. smolecule.com

Nucleophilic Aromatic Substitution: While less common for the parent imidazole, nucleophilic substitution can occur, particularly if the ring is activated by electron-withdrawing groups. vulcanchem.com

Mechanistic Studies of Transformation Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Kinetic and Thermodynamic Aspects of Reactions

Kinetic and thermodynamic studies provide insight into the feasibility and rate of reactions. For instance, the kinetics of nucleophilic substitution reactions involving imidazole have been investigated using techniques like stopped-flow spectroscopy to determine rate constants and reaction orders. acs.org Such studies reveal how factors like reactant concentrations and temperature influence the reaction pathway. acs.org Thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy are critical for understanding the spontaneity and temperature dependence of reactions. researchgate.net

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics

| Parameter | Influence on Reaction | Example |

| Concentration | Affects reaction rate based on the rate law. | Increasing the concentration of a nucleophile can increase the rate of addition to the carbonyl group. acs.org |

| Temperature | Influences reaction rate and equilibrium position. | Higher temperatures generally increase reaction rates but can affect product selectivity. vulcanchem.com |

| Catalyst | Lowers the activation energy, increasing the reaction rate. | Acid or base catalysis is common for reactions at the carbonyl center. |

| Thermodynamics | Determines the spontaneity and equilibrium of a reaction. | The change in Gibbs free energy (ΔG) indicates whether a reaction is favorable. researchgate.net |

Role of Solvent and Environmental Factors

The choice of solvent can significantly impact the reactivity and selectivity of reactions involving this compound.

Polar vs. Nonpolar Solvents: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions. For example, the use of less polar solvents can favor certain substitution pathways. acs.org

Protic vs. Aprotic Solvents: Protic solvents can participate in hydrogen bonding, which can affect the nucleophilicity of reagents and the stability of intermediates.

pH: The pH of the reaction medium is critical, especially for reactions involving the imidazole ring, which has a pKa of approximately 7. vulcanchem.com The protonation state of the imidazole can alter its reactivity and directing effects.

Environmental factors such as light can also play a role, particularly in photoredox catalysis, where visible light can be used to initiate reactions. uni-muenchen.deaip.org

Reductive and Oxidative Processes Involving the Compound

Both the ketone and imidazole moieties can participate in redox reactions.

Reduction: As mentioned, the ketone can be reduced to a secondary alcohol. evitachem.com Catalytic hydrogenation can also be employed, potentially affecting both the ketone and the imidazole ring depending on the conditions and catalyst used. vulcanchem.com

Oxidation: The ketone can be oxidized, though this typically requires harsh conditions and may lead to degradation of the molecule. The imidazole ring can be oxidized to form N-oxide derivatives using reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Under strong oxidative conditions, the butanone side chain could potentially be cleaved.

Exploration of Biological Activities and Molecular Mechanisms Research Focus

The biological significance of 4-Imidazol-1-yl-butan-2-one is primarily understood through studies of its role as a scaffold in various enzyme inhibitors. The imidazole (B134444) ring, connected by a flexible butane (B89635) chain to a ketone group, provides a key pharmacophore for interacting with several important enzyme targets.

Heme Oxygenase (HO-1, HO-2) as a Biological Target

Heme Oxygenase (HO) is a critical enzyme in heme catabolism, breaking it down into biliverdin, ferrous iron, and carbon monoxide. The two major isoforms, the inducible HO-1 and the constitutive HO-2, are significant therapeutic targets. Imidazole-based compounds have been extensively investigated as non-competitive inhibitors of HO-1. mdpi.comresearchgate.net These inhibitors typically possess three structural features: an azole moiety (like imidazole) that coordinates with the heme iron, a hydrophobic portion that interacts with pockets in the enzyme's active site, and a connecting spacer. mdpi.com

In this class of inhibitors, this compound represents the core scaffold, containing the imidazole ring and a spacer. Studies on a series of 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, which are structurally related to this compound but with an added phenyl group, have demonstrated potent inhibitory activity against Heme Oxygenase. nih.gov The imidazole-ketone derivatives within this series showed significant inhibition of HO-1. nih.gov While the phenyl group is crucial for strong hydrophobic interactions and high potency, the this compound structure provides the essential heme-coordinating function. Research on 1-aryl-2-(1H-imidazol-1-yl)ethanones, which have a shorter spacer, also identified potent inhibitors of both HO-1 and HO-2, further underscoring the importance of the imidazole-ketone combination. consensus.app

Inhibition of Key Metabolic Enzymes

The versatile structure of this compound allows it to serve as a basis for inhibitors targeting a range of other key enzymes.

20-HETE Synthase: 20-Hydroxyeicosatetraenoic acid (20-HETE) is a metabolite of arachidonic acid involved in regulating vascular tone and blood pressure. Imidazole-containing compounds have been identified as potent and selective inhibitors of 20-HETE synthase, a cytochrome P450 enzyme. nih.gov Research has led to the development of imidazole derivatives with high inhibitory activity, some with IC50 values in the low nanomolar range. nih.govnih.gov These potent inhibitors are typically more complex than this compound, featuring additional functional groups to enhance selectivity and potency. nih.gov

Carbonic Anhydrase: Carbonic Anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. While the most prominent inhibitors of CAs are sulfonamides, the imidazole nucleus itself can act as a zinc-binding group. nih.govmdpi.com However, most potent non-sulfonamide inhibitors often incorporate other functionalities to achieve high affinity. The primary role of the imidazole in these contexts is to coordinate with the zinc ion in the enzyme's active site.

Carboxypeptidase A: This zinc-dependent protease is another important target for imidazole-based inhibitors. The imidazole ring has been effectively used as a zinc coordinating ligand in the design of competitive inhibitors for Carboxypeptidase A. nih.gov Studies have shown that compounds with an imidazole ring connected to a spacer can effectively inhibit the enzyme, with Ki values in the micromolar range. nih.gov The interaction is enhanced by the synergistic effect of the zinc ion and the imidazole heterocycle. nih.gov

Aromatase: Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. Non-steroidal aromatase inhibitors, such as anastrozole (B1683761) and letrozole, are crucial in breast cancer therapy. nih.govbreastcancernow.org These drugs function through the nitrogen atom of their azole ring (triazole in the case of anastrozole and letrozole) coordinating to the heme iron atom of the aromatase enzyme, thereby blocking its catalytic activity. drugbank.com The imidazole ring in structures like this compound possesses this same fundamental coordinating capability.

Table 1: Inhibitory Activity of Related Imidazole-Based Compounds on Various Enzymes

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50 / Ki) | Reference |

|---|---|---|---|

| 1-Aryl-2-(1H-imidazol-1-yl)ethanone derivative | Heme Oxygenase-1 (HO-1) | < 5 µM | consensus.app |

| Dimethylaminohexyloxy-imidazole derivative | 20-HETE Synthase | 8.8 nM (IC50) | nih.gov |

| 1-(4-Benzoylphenyl)imidazole derivative with carboxylic acid side chain | 20-HETE Synthase | 7.9 nM (IC50) | nih.gov |

| 2-(4-Imidazoyl)hydrocinnamic acid | Carboxypeptidase A | 0.8 µM (Ki) | nih.gov |

Ligand-Target Interactions and Binding Mode Analysis

Understanding how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Computational methods like molecular docking and molecular dynamics are instrumental in this regard.

Molecular Docking Simulations for Active Site Recognition

Molecular docking studies have consistently highlighted the critical role of the imidazole moiety in binding to heme- and zinc-containing enzymes. mdpi.comresearchgate.net For heme oxygenase inhibitors, simulations show that the nitrogen atom (N-3) of the imidazole ring coordinates directly with the ferrous iron of the heme cofactor in the enzyme's active site. researchgate.netnih.gov The remainder of the molecule, such as the butanone chain of this compound, would then occupy a hydrophobic pocket. In more complex derivatives, added hydrophobic groups (e.g., phenyl, adamantyl) extend into larger hydrophobic regions of the active site, significantly enhancing binding affinity. researchgate.net A similar binding mode is observed for aromatase inhibitors, where the azole ring interacts with the heme iron. For zinc metalloenzymes like carbonic anhydrase and carboxypeptidase A, the imidazole nitrogen coordinates with the catalytic zinc ion. nih.gov

Advanced Molecular Dynamics for Ligand-Protein Complex Stability

While specific molecular dynamics (MD) simulation studies focusing solely on this compound are not extensively documented, this technique is widely applied to assess the stability of ligand-protein complexes and to refine docking poses for related imidazole derivatives. MD simulations can confirm the stability of the key coordinating bond between the imidazole nitrogen and the metal ion (iron or zinc) and analyze the dynamics of the inhibitor within the binding pocket over time. These simulations provide insights into the conformational changes of both the ligand and the protein upon binding, helping to explain the energetic basis for the inhibitor's potency and selectivity.

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies of imidazole-based enzyme inhibitors reveal several key principles. jopir.inresearchgate.net

The Imidazole Ring: The unsubstituted imidazole ring is a fundamental requirement for the coordination with the metal ion in the active site of many target enzymes. mdpi.comnih.gov Modifications to the imidazole ring itself, such as substitution, can negatively impact inhibitory activity. nih.gov

The Spacer: The nature and length of the chain connecting the imidazole ring to other parts of the molecule are critical. For HO-1 inhibitors based on the 1-(imidazol-1-yl)-4-phenylbutane framework, the ketone at the 2-position (as in this compound) is a common feature. Studies comparing imidazole-ketones, imidazole-dioxolanes, and imidazole-alcohols have found that all can be highly active, though dioxolanes sometimes show greater selectivity for the HO-1 isoform over HO-2. nih.gov

Hydrophobic Moiety: For potent inhibition of enzymes like Heme Oxygenase, a bulky hydrophobic group is generally required. mdpi.comresearchgate.net This group occupies a large hydrophobic pocket in the enzyme, and its size, shape, and electronic properties are major determinants of potency and selectivity. The absence of such a group in this compound suggests it is likely a weaker inhibitor compared to its more complex, substituted analogs, but serves as an essential structural foundation.

Design and Synthesis of Analogues for SAR Exploration

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For this compound, researchers design and synthesize a variety of analogues by systematically modifying different parts of the molecule.

The primary goals of these modifications are to:

Identify the key chemical groups (pharmacophores) essential for biological activity.

Enhance potency and selectivity for a specific biological target.

Improve pharmacokinetic properties.

Common synthetic strategies involve modifications to the imidazole ring, the butane chain, and the ketone group. For instance, researchers have synthesized derivatives where the imidazole moiety is altered or where substituents are added to the aliphatic chain. One study detailed the synthesis of related compounds such as 4-(4-imidazolyl)-3-amino-2-butanone and 4-(4-imidazolyl)-3-acetamido-2-butanone to assay them as potential inhibitors of histidine decarboxylase. nih.gov

Another approach in SAR exploration is the isosteric replacement of functional groups. For example, the keto function might be replaced with other groups to confer a different electronic environment and potentially alter the molecule's interaction with its target. researchgate.net The synthesis of a series of imidazol-2-one and 2-cyanoiminoimidazole derivatives was undertaken to evaluate their activity as phosphodiesterase type 4 (PDE4) inhibitors, demonstrating how core structures are varied to explore new biological activities. nih.gov These synthetic efforts generate a library of related compounds, whose biological activities are then compared to elucidate SAR trends.

| Core Structure | Modification Strategy | Example Analogue | Research Objective | Reference |

|---|---|---|---|---|

| Imidazole-butanone | Addition of functional group to the butane chain | 4-(4-imidazolyl)-3-amino-2-butanone | Histidine Decarboxylase Inhibition | nih.gov |

| Imidazole | Modification of the imidazole ring to an imidazol-2-one | Novel series of imidazol-2-one derivatives | PDE4 Inhibition | nih.gov |

| Imidazole | Modification of the imidazole ring to a 2-cyanoiminoimidazole | Novel series of 2-cyanoiminoimidazole derivatives | PDE4 Inhibition / Anti-inflammatory Activity | nih.gov |

| Aryl-thiazole | Introduction of an amino linker between rings | Phenyl-aminothiazole (PAT) template | Improve solubility and bioavailability | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For imidazole derivatives, QSAR studies are instrumental in predicting the activity of newly designed analogues, thereby prioritizing synthetic efforts. pensoft.netresearchgate.net

The QSAR modeling process typically involves:

Data Set Compilation : A series of imidazole analogues with experimentally determined biological activities (e.g., IC₅₀ values) is collected. espublisher.com

Descriptor Calculation : For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure.

2D Descriptors : These are calculated from the 2D representation of the molecule and include physicochemical properties (like LogP, molar refractivity), topological indices (like the Balaban J index), and electronic descriptors. researchgate.net

3D Descriptors : These require the 3D conformation of the molecule and include descriptors related to molecular shape and volume.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build an equation that links the descriptors to the biological activity. nih.govpensoft.net A statistically validated model (e.g., R² = 0.8429) can then be used to predict the bioactivity of novel compounds. pensoft.net

Model Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its reliability. nih.gov

QSAR studies on various imidazole derivatives have successfully identified key descriptors that influence their activity. For instance, research on imidazole derivatives as ORL1 receptor antagonists found that activity was significantly correlated with parameters like density, surface tension, and the partition coefficient (LogP). researchgate.net

| Descriptor Type | Descriptor Name | Description | Reference |

|---|---|---|---|

| Physicochemical | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule. | researchgate.net |

| Physicochemical | Density (D) | Mass per unit volume of the molecule. | researchgate.net |

| Topological | Balaban Index (J) | A distance-based topological index that describes molecular branching. | researchgate.net |

| Electronic | Dipole Moment | Measures the polarity of the molecule. | pensoft.net |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | pensoft.net |

Investigation of Cellular and Sub-Cellular Mechanisms